2-Chloro-9-phenyl-7H-purin-8(9H)-one
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Overview
Description
2-Chloro-9-phenyl-7H-purin-8(9H)-one is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-phenyl-7H-purin-8(9H)-one typically involves the chlorination of 9-phenyl-7H-purin-8(9H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9-phenyl-7H-purin-8(9H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The purine ring can be oxidized or reduced under specific conditions, altering the compound’s electronic properties.
Coupling Reactions: The phenyl group can participate in coupling reactions, forming biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 9-phenyl-7H-purin-8(9H)-one derivatives with various substituents replacing the chlorine atom.
Oxidation/Reduction: Altered purine derivatives with modified electronic properties.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-9-phenyl-7H-purin-8(9H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include nucleic acids, proteins, or other biomolecules, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-9-phenyl-7H-purin-6-amine: Another chlorinated purine derivative with potential biological activity.
9-Phenyl-7H-purin-8(9H)-one: The non-chlorinated parent compound.
2-Chloro-6-methyl-9-phenyl-7H-purin-8(9H)-one: A methylated analog with different chemical properties.
Uniqueness
2-Chloro-9-phenyl-7H-purin-8(9H)-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
CAS No. |
89660-30-0 |
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Molecular Formula |
C11H7ClN4O |
Molecular Weight |
246.65 g/mol |
IUPAC Name |
2-chloro-9-phenyl-7H-purin-8-one |
InChI |
InChI=1S/C11H7ClN4O/c12-10-13-6-8-9(15-10)16(11(17)14-8)7-4-2-1-3-5-7/h1-6H,(H,14,17) |
InChI Key |
OTUXAOCYXKQYJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC=C3NC2=O)Cl |
Origin of Product |
United States |
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